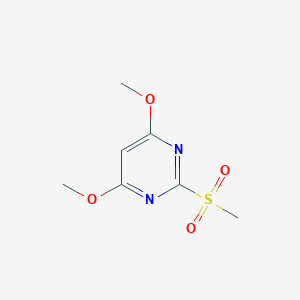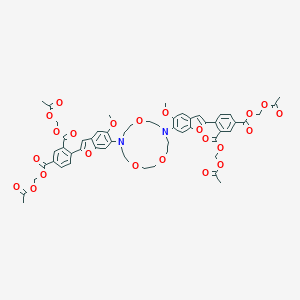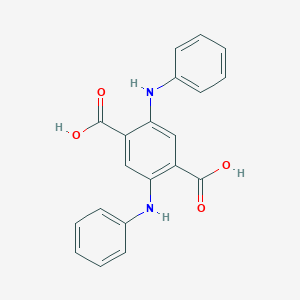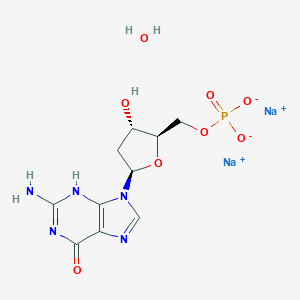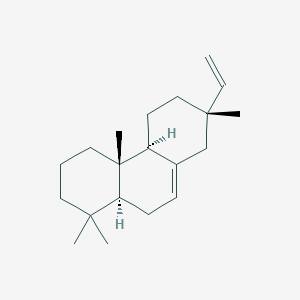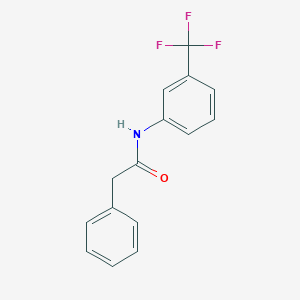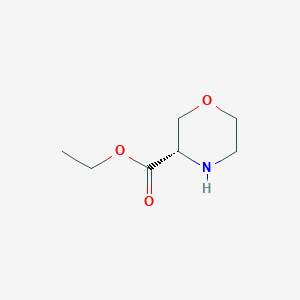
ethyl (3S)-morpholine-3-carboxylate
Overview
Description
Ethyl (3S)-morpholine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has been studied extensively for its potential use in drug discovery and development. In
Mechanism Of Action
The exact mechanism of action of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical And Physiological Effects
The biochemical and physiological effects of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate are still being studied. However, it has been shown to have antitumor activity in various cancer cell lines. Additionally, this compound has been shown to have anticonvulsant activity in animal models of epilepsy. It is believed that the inhibition of HDAC activity by ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate may play a role in these effects.
Advantages And Limitations For Lab Experiments
The advantages of using ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in lab experiments include its relatively simple synthesis method and its potential applications in drug discovery and development. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental data.
Future Directions
There are several future directions for research on ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be evaluated as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Finally, the use of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in combination with other drugs could be explored as a potential strategy for improving the efficacy of cancer treatments.
Scientific Research Applications
Ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to have antitumor activity and has been evaluated as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
ethyl (3S)-morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAAQVACAHQMK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-morpholine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

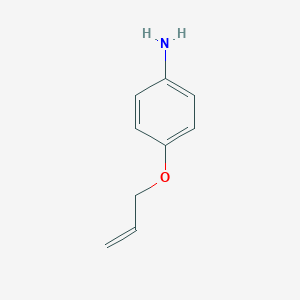
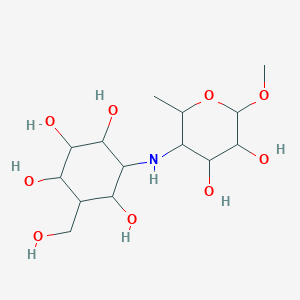
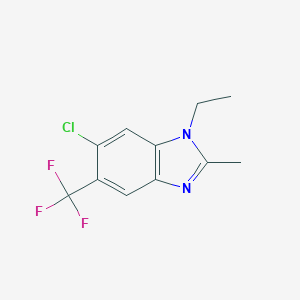
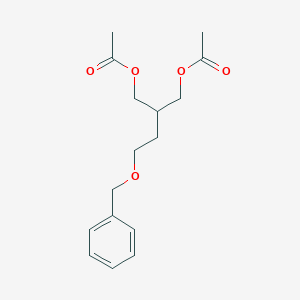
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
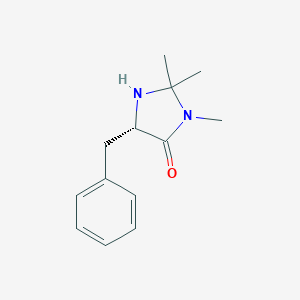
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
